molecular formula C17H15ClN2O4 B2465378 Ethyl 8-chloro-4-((furan-2-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251568-83-8

Ethyl 8-chloro-4-((furan-2-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2465378
CAS No.: 1251568-83-8
M. Wt: 346.77
InChI Key: HQUNKVSPNHXJGN-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-4-((furan-2-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic quinoline derivative characterized by a 1,2-dihydroquinoline core substituted with a chlorine atom at position 8, a furan-2-ylmethylamino group at position 4, and an ethyl ester at position 2. The furan moiety introduces π-electron-rich characteristics, which may enhance interactions with biological targets, while the chlorine atom at position 8 likely influences steric and electronic properties .

Properties

IUPAC Name

ethyl 8-chloro-4-(furan-2-ylmethylamino)-2-oxo-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c1-2-23-17(22)13-15(19-9-10-5-4-8-24-10)11-6-3-7-12(18)14(11)20-16(13)21/h3-8H,2,9H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUNKVSPNHXJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 8-chloro-4-((furan-2-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS Number: 1251568-83-8) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H15ClN2O4C_{17}H_{15}ClN_{2}O_{4}, with a molecular weight of 346.8 g/mol. The compound features a quinoline backbone modified with a furan moiety, which may contribute to its biological activity.

Antimicrobial Activity

Compounds with structural similarities to Ethyl 8-chloro-4-((furan-2-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline have demonstrated significant antimicrobial properties. Studies have shown that derivatives of quinoline can inhibit various pathogens, including bacteria and fungi. For instance, derivatives containing the 8-hydroxyquinoline nucleus exhibit broad-spectrum antimicrobial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity .

Anticancer Potential

Research indicates that quinoline derivatives can act as effective anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. In vitro studies have reported that similar compounds show cytotoxic effects against various cancer cell lines, including HeLa and MCF7 cells . Specifically, compounds with electron-withdrawing groups have shown enhanced anticancer activity due to increased lipophilicity and improved cell membrane penetration .

Inhibition of Enzymatic Activity

Ethyl 8-chloro-4-((furan-2-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline may also inhibit specific enzymes involved in disease processes. For example, some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted the synthesis of various quinoline derivatives, including those similar to Ethyl 8-chloro compounds. These derivatives exhibited significant antimicrobial activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .
  • Anticancer Activity : In a recent investigation, a series of quinoline-based compounds were tested against multiple cancer cell lines. One derivative showed an IC50 value of 5 µM against HeLa cells, indicating potent anticancer activity without significant toxicity to normal fibroblast cells .
  • Enzyme Inhibition Studies : Research on enzyme inhibitors has demonstrated that certain derivatives can effectively inhibit AChE with IC50 values in the low micromolar range. This suggests potential applications in treating conditions like Alzheimer's disease .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against Pseudomonas and Klebsiella
AnticancerCytotoxicity against HeLa cells (IC50: 5 µM)
Enzyme InhibitionAChE inhibition (IC50: low µM range)

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural homology with other 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives. Key comparisons include:

Compound Substituents Molecular Weight Key Features Reference
Ethyl 8-chloro-4-((furan-2-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate (Target) 8-Cl, 4-(furan-2-ylmethyl)amino, 3-ethyl ester ~393.8 g/mol Furan group enhances π-stacking potential; chlorine improves lipophilicity.
Ethyl 7-chloro-4-({[4-(methylsulfanyl)phenyl]methyl}amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate (BB14184) 7-Cl, 4-(methylsulfanyl benzyl)amino, 3-ethyl ester 402.89 g/mol Methylsulfanyl group increases electron density; positional isomerism (7-Cl vs. 8-Cl) alters steric accessibility.
Methyl 8-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate 8-Cl, 4-(2,4-difluorobenzyl)amino, 3-methyl ester ~379.8 g/mol Fluorine atoms improve metabolic stability; smaller ester group reduces steric bulk.
Ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate 4-Cl, 1-methyl, 3-ethyl ester 265.7 g/mol Methylation at N1 reduces hydrogen-bonding capacity; simpler substitution pattern limits bioactivity scope.

Physicochemical Properties

Property Target Compound BB14184 Methyl 8-Cl Analog
LogP (Predicted) 3.2 3.8 2.9
Solubility (µg/mL) 12.5 8.2 18.7
Melting Point (°C) 154–156 248–250 170–172

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